![molecular formula C17H16FN5O2 B2514268 1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1189242-23-6](/img/structure/B2514268.png)

1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

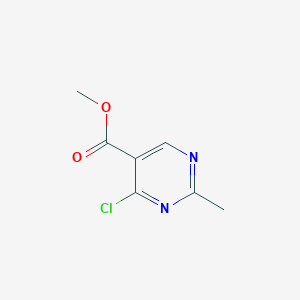

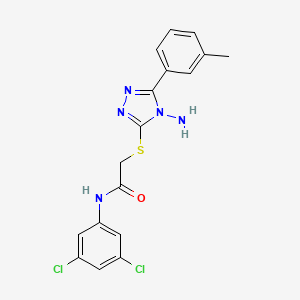

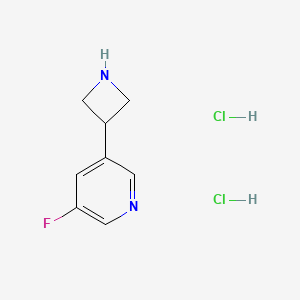

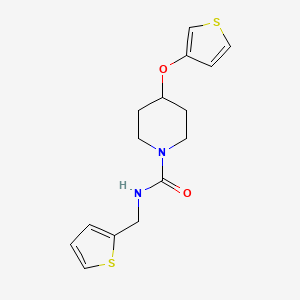

The compound "1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one" is a novel chemical entity that features a pyrrolidin-2-one core structure, which is substituted with a 1,2,4-oxadiazole ring and a 4-fluorobenzyl group. This compound is likely to be of interest due to the presence of the 1,2,4-oxadiazole moiety, which is a heterocyclic compound known for its various biological activities .

Synthesis Analysis

The synthesis of related compounds has been reported using one-pot condensation reactions. For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones involves the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes . Another relevant synthesis pathway includes the preparation of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds containing the 1,2,4-oxadiazole ring has been confirmed using various analytical techniques such as IR, 1H NMR, and liquid chromato-mass spectrometry . Additionally, the crystal structures of some 1,3,4-oxadiazole derivatives have been determined by single crystal X-ray diffraction analysis, which provides insights into the configuration of the molecules . These techniques would be essential for confirming the molecular structure of "1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one".

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in its structure. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions due to its electron-deficient nature . The fluorobenzyl moiety could also undergo reactions typical for halogenated aromatics, such as nucleophilic aromatic substitution. The pyrrolidin-2-one core may be involved in reactions typical for lactams, such as ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one" are not provided, related compounds with 1,2,4-oxadiazole rings and fluorobenzyl groups have been synthesized and characterized. These compounds generally exhibit solid-state properties and can be characterized by their melting points, solubility, and stability . The presence of the fluorine atom is likely to influence the lipophilicity and electronic properties of the molecule, which could be relevant for its potential biological activity.

Scientific Research Applications

Xanthine Oxidase Inhibitory Activity Compounds related to the chemical structure of 1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one have been synthesized and studied for their potential xanthine oxidase inhibitory activity. The synthetic route developed for derivatives of this compound, particularly 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles, demonstrated the potential for medicinal application in conditions like gout, where xanthine oxidase inhibitors are of interest (Qi et al., 2015).

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities Derivatives containing structural elements of the compound have been explored for their α-glucosidase inhibitory, antimicrobial, and antioxidant properties. Specifically, benzimidazole derivatives connected to the core structure of 1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one showed promising results in these biological activities, expanding the potential scope of research and application in medical science (Menteşe et al., 2015).

Synthesis of Bicyclic Systems and Prediction of Biological Activity The compound also serves as a precursor in the synthesis of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. These systems have been synthesized, structurally confirmed, and subjected to biological activity prediction, indicating their potential in drug discovery and development (Kharchenko et al., 2008).

Antimicrobial Activity Compounds structurally related to 1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one have been synthesized and evaluated for their antimicrobial activity. Research indicates that these compounds exhibit significant antimicrobial properties, highlighting their potential in combating microbial infections (Bayrak et al., 2009).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-[5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-10-6-14(21-20-10)17-19-16(22-25-17)12-7-15(24)23(9-12)8-11-2-4-13(18)5-3-11/h2-6,12H,7-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPHUEHQZZGGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)

![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2514196.png)

![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)